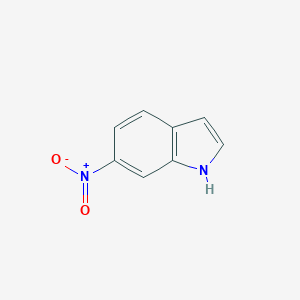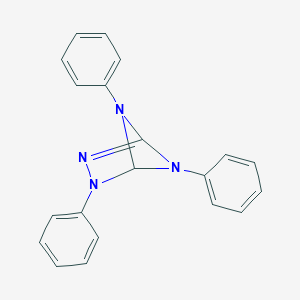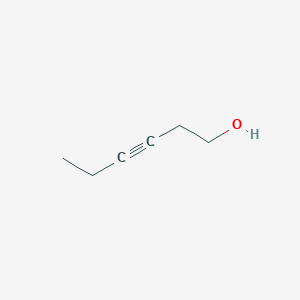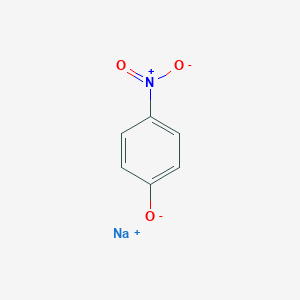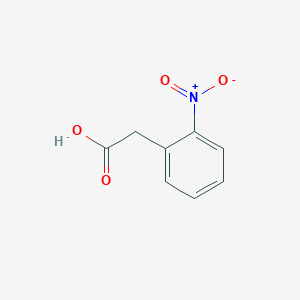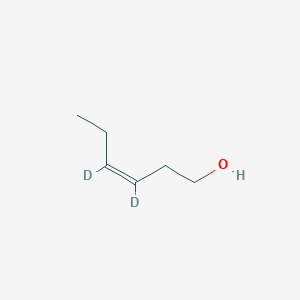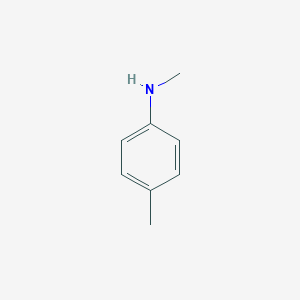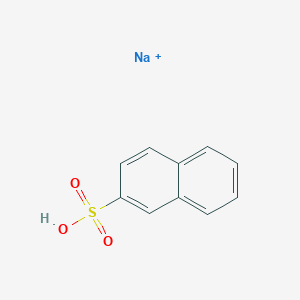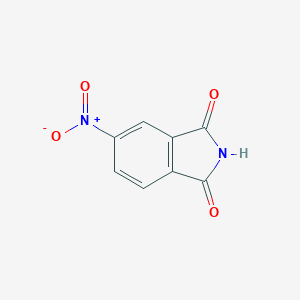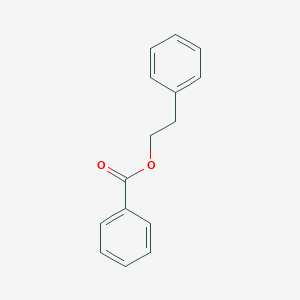
Benzoato de fenetílico
Descripción general
Descripción
2-Phenylethyl benzoate, also known as benzyl carbinyl benzoate or fema 2860, belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. 2-Phenylethyl benzoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-phenylethyl benzoate is primarily located in the membrane (predicted from logP). 2-Phenylethyl benzoate is a balsam, floral, and honey tasting compound that can be found in ceylon cinnamon and linden. This makes 2-phenylethyl benzoate a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
El benzoato de fenetílico tiene aplicaciones potenciales en formulaciones farmacéuticas, particularmente en preparaciones tópicas y productos dermatológicos . Su favorable solubilidad y compatibilidad con la piel lo convierten en un candidato adecuado para su uso en cremas y ungüentos que requieren un compuesto con un aroma agradable y propiedades no irritantes.
Industria cosmética
En la industria cosmética, el this compound es valorado por sus propiedades emolientes, que ayudan a hidratar y acondicionar la piel . También se utiliza como agente perfumante debido a su aroma a miel y floral, contribuyendo al perfil de fragancia de lociones, cremas y productos para el cuidado del cabello .
Industria alimentaria
Como agente aromatizante, el this compound imparte notas florales y afrutadas a varios productos alimenticios, incluyendo confitería, bebidas y productos horneados . Está reconocido por la FEMA (Flavor and Extract Manufacturers Association) y se utiliza bajo directrices regulatorias específicas para garantizar la seguridad y la calidad en los productos alimenticios .
Perfumería
El this compound sirve como fijador en perfumería, mejorando la longevidad y la difusión de las composiciones de fragancia . Su aroma dulce y floral lo convierte en una opción popular para su inclusión en perfumes, colonias y otros productos perfumados.
Agricultura
Si bien las aplicaciones directas en la agricultura no están ampliamente documentadas, el papel del this compound en aromas florales y aromas frutales sugiere su posible uso en la atracción de polinizadores y la mejora de la calidad de los cultivos . La investigación adicional podría explorar sus aplicaciones en prácticas agrícolas sostenibles.
Ciencia de los materiales
En la ciencia de los materiales, el this compound podría investigarse por su capacidad de solubilización para ciertos compuestos. Su estabilidad y propiedades químicas podrían ofrecer beneficios en el desarrollo de nuevos materiales o recubrimientos .
Impacto ambiental
El impacto ambiental del this compound es un área de interés, particularmente su biodegradabilidad y sus posibles efectos en los ecosistemas . Comprender su comportamiento en diferentes contextos ambientales es crucial para evaluar su seguridad y huella ecológica.
Química analítica
Safety and Hazards
Phenethyl benzoate is classified as an Aquatic Chronic 2 substance, indicating it is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant . Personal protective equipment should be used, and contact with skin, eyes, and ingestion or inhalation should be avoided .
Mecanismo De Acción
Phenethyl benzoate, also known as 2-Phenylethyl benzoate, is a benzoate ester resulting from the formal condensation of the carboxy group of benzoic acid with the hydroxy group of 2-phenylethanol . This compound has been found in various plants and is known to play significant roles in their metabolism .
Target of Action
It’s known to play a role as a plant metabolite and a volatile oil component .
Mode of Action
It’s known that the compound is a product of the condensation of benzoic acid and 2-phenylethanol .
Biochemical Pathways
Phenethyl benzoate is involved in the phenylpropanoid biosynthesis pathway, which is a part of plant secondary metabolism . The enzyme BPBT (benzyl alcohol/phenylethanol benzoyltransferase) plays a crucial role in promoting the synthesis of benzyl benzoate along with phenethyl benzoate .
Pharmacokinetics
It’s known that the compound is a plant metabolite, suggesting that it is metabolized in plants .
Result of Action
It’s known to play a role as a plant metabolite and a volatile oil component, suggesting that it may contribute to the aroma and metabolic processes of plants .
Action Environment
Phenethyl benzoate is known to be toxic to aquatic life with long-lasting effects . Therefore, environmental factors such as the presence of water bodies could influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
Phenethyl benzoate plays a significant role in biochemical reactions, particularly in the context of plant metabolism. It is a plant metabolite and a component of volatile oils . In biochemical reactions, phenethyl benzoate interacts with various enzymes and proteins. For instance, it is metabolized by esterases, which hydrolyze the ester bond to produce benzoic acid and 2-phenylethanol . These interactions are crucial for the compound’s role in plant defense mechanisms and its contribution to the aroma profile of plants.
Cellular Effects
Phenethyl benzoate has been observed to influence various cellular processes. In plant cells, it affects cell signaling pathways and gene expression related to stress responses and defense mechanisms . The compound can modulate the expression of genes involved in the synthesis of secondary metabolites, which are essential for plant defense. Additionally, phenethyl benzoate impacts cellular metabolism by altering the flux of metabolites through specific pathways, thereby influencing the overall metabolic profile of the cell .
Molecular Mechanism
At the molecular level, phenethyl benzoate exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, phenethyl benzoate inhibits certain esterases, preventing the hydrolysis of ester bonds . This inhibition can lead to the accumulation of esterified compounds, which may have various physiological effects. Additionally, phenethyl benzoate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenethyl benzoate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that phenethyl benzoate can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects are often observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biological activity.
Dosage Effects in Animal Models
The effects of phenethyl benzoate vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or modulating gene expression . At high doses, phenethyl benzoate can exhibit toxic or adverse effects, including disruptions in cellular function and metabolic imbalances . Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s biological activity.
Metabolic Pathways
Phenethyl benzoate is involved in several metabolic pathways, particularly those related to the metabolism of benzoic acid and 2-phenylethanol . The compound is metabolized by esterases, which hydrolyze the ester bond to produce benzoic acid and 2-phenylethanol . These metabolites can then enter various metabolic pathways, including the beta-ketoadipate pathway for benzoic acid and the phenylpropanoid pathway for 2-phenylethanol . These interactions influence metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, phenethyl benzoate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of phenethyl benzoate can affect its biological activity, as its accumulation in certain tissues or organelles may enhance or inhibit specific biochemical reactions .
Subcellular Localization
Phenethyl benzoate is localized within specific subcellular compartments, which can influence its activity and function . The compound may be directed to particular organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and interacting with specific biomolecules. For example, the presence of phenethyl benzoate in the endoplasmic reticulum may enhance its interactions with esterases and other enzymes involved in lipid metabolism .
Propiedades
IUPAC Name |
2-phenylethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSORMYZMWHVFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047590 | |
| Record name | 2-Phenylethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
189.00 °C. @ 12.00 mm Hg | |
| Record name | 2-Phenylethyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033946 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
94-47-3 | |
| Record name | Phenylethyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethyl benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-phenylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Phenylethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENETHYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C143929GK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Phenylethyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033946 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
